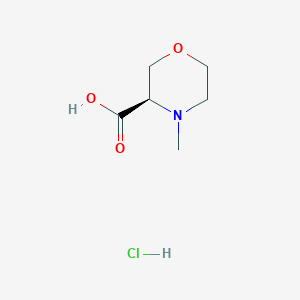

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

CAS No.: 1965314-57-1

Cat. No.: VC7469423

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965314-57-1 |

|---|---|

| Molecular Formula | C6H12ClNO3 |

| Molecular Weight | 181.62 |

| IUPAC Name | (3R)-4-methylmorpholine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 |

| Standard InChI Key | NFUYTVFVCSMTQK-NUBCRITNSA-N |

| SMILES | CN1CCOCC1C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position, with the latter forming a hydrochloride salt. The (3R) stereochemistry is critical for its interactions in chiral environments, as evidenced by its InChIKey: NFUYTVFVCSMTQK-NUBCRITNSA-N . The SMILES string (CN1CCOCC1C(=O)O.Cl) further clarifies the spatial arrangement, highlighting the protonated amine and chloride counterion.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO₃ | |

| Molecular Weight | 181.62 g/mol | |

| CAS Number | 1965314-57-1 | |

| IUPAC Name | (3R)-4-methylmorpholine-3-carboxylic acid; hydrochloride | |

| Solubility | Not publicly available |

The lack of solubility data underscores the need for further experimental characterization, particularly for pharmaceutical formulation purposes.

Synthesis and Preparation

Table 2: Comparative Synthesis of Morpholine Carboxylic Acid Derivatives

The absence of public synthesis details for the (3R)-enantiomer highlights intellectual property considerations in pharmaceutical intermediates .

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

Morpholine derivatives are pivotal in drug design due to their ability to modulate pharmacokinetics and target engagement. The (3R)-configured compound’s carboxylic acid group enables conjugation with amines or alcohols, facilitating prodrug development or peptide mimetics . For example, pyridinesulfonyl fluoride-mediated amidation reactions, as described in recent methodologies, could leverage this compound for creating bioactive amides .

Patent and Industrial Relevance

Suppliers such as VulcanChem and Capot Chemical list the compound with a purity ≥98%, indicating its industrial-scale production for research applications . Its hydrochloride salt form enhances stability and solubility in polar solvents, critical for high-throughput screening.

Research Findings and Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume